6-Bromo-4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-phenylquinoline
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Overview
Description
6-BROMO-4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-2-PHENYLQUINOLINE is a complex heterocyclic compound that incorporates multiple functional groups, including a bromine atom, a triazole ring, a thiadiazole ring, and a quinoline moiety. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-2-PHENYLQUINOLINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the reaction of hydrazinyl derivatives with ortho esters, leading to the annulation of the triazole ring on the thiadiazole.
Coupling with Quinoline: The final step involves the coupling of the triazolothiadiazole intermediate with a quinoline derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-BROMO-4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-2-PHENYLQUINOLINE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole and thiadiazole rings.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized triazole or thiadiazole derivatives.
Scientific Research Applications
6-BROMO-4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-2-PHENYLQUINOLINE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 6-BROMO-4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-2-PHENYLQUINOLINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence pathways related to cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazolothiadiazole core and exhibit comparable biological activities.
1,2,4-Triazolo[4,3-a]pyridines: These compounds have a triazole ring fused with a pyridine ring and are known for their diverse pharmacological properties.
Uniqueness
6-BROMO-4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-2-PHENYLQUINOLINE is unique due to the presence of the quinoline moiety, which enhances its potential interactions with biological targets and contributes to its distinct pharmacological profile.
Properties
Molecular Formula |
C20H14BrN5S |
---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
6-(6-bromo-2-phenylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H14BrN5S/c1-2-18-23-24-20-26(18)25-19(27-20)15-11-17(12-6-4-3-5-7-12)22-16-9-8-13(21)10-14(15)16/h3-11H,2H2,1H3 |
InChI Key |
KEFQMALMWONRBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=NC4=C3C=C(C=C4)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
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